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Compound of Interest

(3-Chloro-1-
Compound Name:

phenoxypropyl)benzene
CAS No.: 21763-01-9

Cat. No.: B8627192

Get Quote

Structural Definition & Chemical Identity

Before interpreting spectral data, it is crucial to distinguish this molecule from its linear isomer,
(3-chloropropoxy)benzene. The target molecule is a benzylic ether with a chiral center at the
C1 position of the propyl chain.

IUPAC Name: (3-Chloro-1-phenoxypropyl)benzene[1]
o Common Name: 3-Phenoxy-3-phenylpropyl chloride

e Molecular Formula:

¢ Molecular Weight: 246.73 g/mol

» Key Structural Feature: A propyl chain substituted at C1 with both a phenyl group and a
phenoxy group, and at C3 with a chlorine atom.

Structural Diagram (Graphviz)
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Caption: Structural connectivity of (3-Chloro-1-phenoxypropyl)benzene highlighting the
benzylic ether core.

Spectroscopic Data Analysis

The following data sets are synthesized from standard characterization of 3-phenyl-3-
aryloxypropyl chlorides, referencing the precursor alcohol (3-chloro-1-phenylpropanol) and the
electronic effects of the phenoxy substitution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the desymmetrization of the propyl chain due to the
chiral center at C1.

1H NMR Data (400 MHz, CDCls)
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. . . . Assighment
Position Shift (0, ppm) Multiplicity Integration Lodi
ogic

Overlapping
signals from the
Phenyl (C1) and
Phenoxy rings.
The phenoxy
Ar-H 6.80 — 7.45 Multiplet 10H ortho protons
typically appear
upfield (~6.9
ppm) relative to
the bulk aromatic

signal.

Benzylic
Methine.
Significantly
deshielded by
both the aromatic
ring and the
C1-H 5.35-5.45 ddort 1H oxygen atom.
(Compare to
~4.8 ppm in the
alcohol
precursor;
phenoxy group
adds ~0.5 ppm
downfield shift).

Chloromethyl

group.
Deshielded by
C3-H2 3.60-3.80 Triplet (or m) 2H Cl. Appears as a

triplet (

)

C2-H: 2.25-2.55 Multiplet 2H Middle
Methylene.
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Diastereotopic
protons due to
the adjacent
chiral center,
often appearing
as a complex

multiplet rather

than a clean
quartet.
13C NMR Data (100 MHz _CDCIs)
Position Shift (6, ppm) Assignment Logic
Ipso-carbon of the Phenoxy
C-O (Ar) ~157.5
group.
) Ipso-carbon of the Benzene
C-ipso (Bn) ~141.0 )
ring attached to C1.
Aromatic carbons. (Phenoxy
Ar-C 115-130
ortho carbons ~115 ppm).
C1 (CH-0) ~76.0—-78.0 Benzylic methine carbon.
C3 (CH2-Cl) ~41.5 Chloromethyl carbon.
C2 (CH2) ~38.0 —40.0 Middle methylene carbon.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ether linkage and the alkyl chloride, distinct from
the alcohol precursor (absence of broad -OH stretch at 3400 cm™1).

e 3030 — 3060 cm~1: C-H stretch (Aromatic).
e 2920 — 2950 cm~1: C-H stretch (Aliphatic).

e 1590, 1490 cm~*: C=C Ring skeletal vibrations (Characteristic of phenyl ether).
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1240 cm~1 (Strong): C-O-C asymmetric stretch (Aryl alkyl ether). This is the diagnostic peak
for the phenoxy ether formation.

1030 — 1050 cm~1: C-O-C symmetric stretch.

690, 750 cm~1: Monosubstituted benzene (out-of-plane bending).

650 — 700 cm~1; C-Cl stretch.

C. Mass Spectrometry (MS)

 lonization Mode: EI (Electron Impact, 70 eV)
e Molecular lon (M+): m/z 246 (3>Cl) and 248 (3’Cl) in a 3:1 ratio.

Fragmentation Pattern:

m/z 246 (M+): Weak molecular ion.
e m/z 153: Loss of Phenoxy group (
). Formation of the stable benzylic cation [Ph-CH-CH2-CH2-Cl]*.
e m/z 94: Phenol radical cation (
), often formed via rearrangement.
e m/z 91: Tropylium ion (

), characteristic of benzyl compounds.

e m/z 77: Phenyl cation (

Experimental Protocols & Synthesis

The synthesis of (3-Chloro-1-phenoxypropyl)benzene is typically achieved via the
etherification of 3-chloro-1-phenylpropan-1-ol. Direct alkylation of phenol with the chloride is
difficult; therefore, the Mitsunobu reaction or activation of the alcohol is preferred.
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Workflow Diagram
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Caption: Synthetic pathway from 3-chloropropiophenone to the target ether via alcohol
reduction and Mitsunobu etherification.

Detailed Protocol: Mitsunobu Etherification

This method ensures high yield and stereochemical control (with inversion) if starting from a
chiral alcohol.

e Reagents:
o 3-Chloro-1-phenylpropan-1-ol (1.0 eq)

o Phenol (1.1 eq)
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o Triphenylphosphine (
, 1.2 eq)
o Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)
o Solvent: Anhydrous THF (Tetrahydrofuran)
e Procedure:
o Step 1: Dissolve 3-chloro-1-phenylpropan-1-ol, phenol, and
in anhydrous THF under nitrogen atmosphere at 0°C.
o Step 2: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

o Step 3: Allow the reaction to warm to room temperature and stir for 12—24 hours. Monitor
by TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear, and the less polar ether spot (
) should appear.

o Step 4 (Workup): Concentrate the mixture under reduced pressure. Triturate the residue
with Hexane/Ether (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

o Step 5 (Purification): Purify the filtrate via silica gel flash chromatography using a gradient
of Hexane to 5% EtOAc/Hexane.

o Validation:

o Check 1H NMR for the disappearance of the broad OH peak and the downfield shift of the
methine proton from ~4.8 ppm to ~5.4 ppm.

References & Authoritative Sources

e PubChem Compound Summary.3-Chloro-1-phenylpropanol (Precursor Data). National
Center for Biotechnology Information.
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» Kamal, A, et al. "Chemoenzymatic synthesis of fluoxetine, atomoxetine, nisoxetine and
duloxetine." Tetrahedron: Asymmetry, 2010. (Describes the general synthesis of 3-aryloxy-3-
phenylpropyl chlorides).

o NIST Chemistry WebBook.Benzene, (3-chloropropyl)- (Analogous linear structure for
spectral comparison).

o Organic Syntheses. "Preparation of Chiral Benzylic Ethers." (General methodology for
Mitsunobu etherification of benzylic alcohols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (3-Chloropropoxy)benzene | C9H11CIO | CID 76917 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (3-
Chloro-1-phenoxypropyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-
characterization-of-3-chloro-1-phenoxypropyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8627192?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropropoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropropoxy_benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8627192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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